2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate is an organic compound that features a complex structure with both aromatic and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the sulfonylation of an aromatic amine followed by esterification. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The aromatic groups may also participate in π-π stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate
- 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl propionate
Uniqueness
Compared to similar compounds, 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate may exhibit unique properties due to the presence of the benzoate ester group. This group can influence the compound’s solubility, reactivity, and overall biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
918943-73-4 |
---|---|
Molecular Formula |
C22H21NO4S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[2-[(4-methylphenyl)sulfonylamino]-2-phenylethyl] benzoate |
InChI |
InChI=1S/C22H21NO4S/c1-17-12-14-20(15-13-17)28(25,26)23-21(18-8-4-2-5-9-18)16-27-22(24)19-10-6-3-7-11-19/h2-15,21,23H,16H2,1H3 |
InChI Key |
CJHVOMIQIZQFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(COC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.